molecular formula C10H9BrClNO3 B1379693 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene CAS No. 1400644-63-4

1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene

Cat. No. B1379693
M. Wt: 306.54 g/mol
InChI Key: VRLWUGSSQMOBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (BCCN) is an organic compound that has been studied for its various applications in the scientific research and laboratory settings. BCCN has been used as a synthetic intermediate for the synthesis of various compounds, as well as for its potential applications in the biomedical field.

Scientific Research Applications

Analytical Chemistry and Experimental Studies

  • Anisotropic Displacement Parameters : The study by Mroz, Wang, Englert, and Dronskowski (2020) investigated the anisotropic displacement parameters in compounds similar to 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene, highlighting complexities in experimental and theoretical approaches in this area (Mroz et al., 2020).

  • Nucleophilic Aromatic Substitution by Hydrogen : Gold, Miri, and Robinson (1980) explored the reaction of compounds like o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, which sheds light on the chemical behavior of such compounds under specific conditions (Gold et al., 1980).

Environmental and Biological Applications

  • Microbial Degradation : Research by Shah (2014) on the microbial degradation of similar compounds, such as 1-chloro-4-nitrobenzene, provides insights into the environmental fate and potential bioremediation strategies for these types of chemicals (Shah, 2014).

  • Biodegradation Studies : Katsivela, Wray, Pieper, and Wittich (1999) investigated the initial reactions in the biodegradation of 1-Chloro-4-Nitrobenzene, a structurally similar compound, by a newly isolated bacterium. This study contributes to understanding the microbial pathways involved in the degradation of such chemicals (Katsivela et al., 1999).

Materials Science and Synthesis

  • Polymer Solar Cells : Fu et al. (2015) explored the use of a fluorescent inhibitor similar to 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene in polymer solar cells, demonstrating the potential application in improving device performance (Fu et al., 2015).

  • Electrochemical Studies : Research by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, a related compound, offers insights into the electrochemical behaviors and mechanisms relevant to materials science (Compton & Dryfe, 1994).

properties

IUPAC Name

1-bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3/c11-7-3-10(16-5-6-1-2-6)9(13(14)15)4-8(7)12/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLWUGSSQMOBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.